3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
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Overview
Description
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a phytotoxic metabolite produced by fungal pathogens of the genus Seiridium, which are known to cause canker disease in plants of the Cupressaceae family . This compound has been found to induce programmed cell death and autophagy in plants like Arabidopsis thaliana . This compound exhibits insecticidal, fungicidal, and herbicidal properties, making it a compound of interest in various fields of research .
Preparation Methods
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be produced by fungal strains such as Penicillium sp. CRM 1540, isolated from Antarctic marine sediment . The production process involves the cultivation of the fungal strain, followed by extraction and purification using reversed-phase chromatography . The compound is then identified using techniques like Nuclear Magnetic Resonance (NMR) analysis and mass spectrometry
Chemical Reactions Analysis
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cyclopaldic acid can lead to the formation of reactive oxygen species, which play a role in its phytotoxic effects .
Scientific Research Applications
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phytotoxins.
Biology: Researchers investigate its effects on plant cells, including programmed cell death and autophagy.
Industry: This compound’s herbicidal properties make it a candidate for developing eco-friendly herbicides.
Mechanism of Action
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde exerts its effects by targeting the plasma membrane H±ATPase, leading to depolarization of the transmembrane potential . It disrupts the mitochondrial network, causing overproduction of reactive oxygen species and inducing oxidative stress . Additionally, it affects the vacuole, leading to tonoplast disintegration and vacuole-mediated programmed cell death and autophagy . These actions collectively contribute to its phytotoxic effects.
Comparison with Similar Compounds
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be compared with other fungal metabolites such as seiridin, sphaeropsidin A, and payracillic acid . These compounds also exhibit phytotoxic and insecticidal properties but differ in their specific modes of action and chemical structures. This compound is unique in its ability to induce both programmed cell death and autophagy in plant cells .
Properties
CAS No. |
477-99-6 |
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Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3 |
InChI Key |
BHVGIMSTMICYNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Canonical SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Synonyms |
cyclopaldic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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